Limonexic acid
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Overview
Description
The compound Limonexic acid is a complex organic molecule characterized by its intricate structure and multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the formation of the core hexacyclic structure, followed by the introduction of the furan ring and the hydroxy and oxo functional groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to form hydroxy groups.
Substitution: Functional groups on the furan ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield an additional oxo group, while reduction of the oxo groups would yield hydroxy groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-11-(1-Hydroxy-2-propanyl)-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.0~1,6~.0~7,13~.0~10,14~]pentadecane-2,6,9,11,13,14-hexol .
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer unique properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C26H30O10 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3/t12-,13-,15-,18-,19+,20?,23-,24-,25+,26+/m0/s1 |
InChI Key |
RTPPVNISJHFPFX-PEVOZZQFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(=O)OC5O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C |
SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C |
Synonyms |
limonexic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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